molecular formula C16H15BrN2O3 B4730829 N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(2-bromophenyl)urea

N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(2-bromophenyl)urea

Cat. No. B4730829
M. Wt: 363.21 g/mol
InChI Key: LZRPFKVETNDUSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(2-bromophenyl)urea, also known as BDBU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BDBU is a urea derivative that has been synthesized using various methods and has shown promising results in scientific research.

Mechanism of Action

The mechanism of action of N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(2-bromophenyl)urea is not fully understood. However, it is believed that this compound acts as a catalyst in various reactions by forming a complex with the substrate. In addition, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, this compound has been shown to have anti-inflammatory and antioxidant properties. However, the exact biochemical and physiological effects of this compound are still under investigation.

Advantages and Limitations for Lab Experiments

N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(2-bromophenyl)urea has several advantages for lab experiments. It is easy to synthesize and has shown promising results in various reactions. In addition, this compound has shown potent anticancer and antitumor properties, making it a potential candidate for drug development. However, this compound has several limitations for lab experiments. It is a highly reactive compound and requires careful handling. In addition, the exact mechanism of action of this compound is not fully understood, which limits its potential applications.

Future Directions

There are several future directions for N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(2-bromophenyl)urea research. One potential direction is the development of this compound-based catalysts for various reactions. In addition, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in drug development. Furthermore, this compound can be used as a building block for the synthesis of various materials, and further studies are needed to explore its potential applications in material science.
Conclusion:
In conclusion, this compound is a urea derivative that has shown promising results in various scientific research applications. It can be synthesized using various methods and has shown potent anticancer and antitumor properties. This compound has several advantages for lab experiments, but also has several limitations. Future research on this compound should focus on the development of this compound-based catalysts, elucidating its mechanism of action, and exploring its potential applications in material science.

Scientific Research Applications

N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(2-bromophenyl)urea has been extensively studied for its potential applications in various fields. It has shown promising results in the field of organic synthesis, where it has been used as a catalyst for various reactions. This compound has also been studied for its potential applications in the field of medicinal chemistry, where it has been shown to have anticancer and antitumor properties. In addition, this compound has been studied for its potential applications in the field of material science, where it has been used as a building block for the synthesis of various materials.

properties

IUPAC Name

1-[1-(1,3-benzodioxol-5-yl)ethyl]-3-(2-bromophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O3/c1-10(11-6-7-14-15(8-11)22-9-21-14)18-16(20)19-13-5-3-2-4-12(13)17/h2-8,10H,9H2,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZRPFKVETNDUSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)OCO2)NC(=O)NC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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